molecular formula C5H12N2O B1215730 Nitrosomethyl-N-butylamine CAS No. 7068-83-9

Nitrosomethyl-N-butylamine

Cat. No. B1215730
CAS RN: 7068-83-9
M. Wt: 116.16 g/mol
InChI Key: PKTSCJXWLVREKX-UHFFFAOYSA-N
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Description

Nitrosomethyl-N-butylamine is a compound with the molecular formula C5H12N2O . It is also known by other names such as Methylbutylnitrosamine, N-Butyl-N-methylnitrosamine, and Butylmethylnitrosamine .


Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines, including Nitrosomethyl-N-butylamine, has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method is characterized by a broad substrate scope, metal and acid-free conditions, an easy isolation procedure, and excellent yields .


Molecular Structure Analysis

The IUPAC name for Nitrosomethyl-N-butylamine is N-butyl-N-methylnitrous amide . The InChI representation is InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3 . The compound has a molecular weight of 116.16 g/mol .


Chemical Reactions Analysis

Nitrosamines, including Nitrosomethyl-N-butylamine, are known for their potent carcinogenicity . They undergo enzymatic α-hydroxylation with cytochrome P450 and subsequently form the dealkylated primary nitrosamine. The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .


Physical And Chemical Properties Analysis

Nitrosomethyl-N-butylamine has a molecular weight of 116.16 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

C5H12N2O C_5H_{12}N_2O C5​H12​N2​O

and a molecular weight of 116.16 . Below is a comprehensive analysis of its scientific research applications, categorized into distinct fields:

Carcinogenicity Studies

Methylbutylnitrosamine is primarily used in research to study its carcinogenic effects. It is known to be a potent carcinogen and is often used in laboratory settings to understand the mechanisms of cancer development. Studies involve the administration of the compound to model organisms to observe the formation of tumors and to analyze the genetic and molecular pathways involved in carcinogenesis .

Drug Contamination Analysis

This compound has been identified as a contaminant in various medications, prompting research into its presence and concentration in pharmaceuticals. Studies aim to estimate the cancer risks associated with nitrosamine contamination in drugs used for chronic conditions such as hypertension, heartburn, and type 2 diabetes. The focus is on developing methods for detection and quantification to ensure drug safety .

Environmental Impact Assessment

Research on Methylbutylnitrosamine also extends to its environmental impact, particularly its presence in water sources. Studies are conducted to understand how this compound, along with other nitrosamines, can contaminate water supplies and what the potential health risks are. This includes developing water treatment methods to remove such contaminants effectively .

Synthetic Chemistry

Although not commonly employed in organic synthesis, the reactivity of Methylbutylnitrosamine has been studied for potential synthetic applications. Research in this area explores the reactions and synthetic applications of nitrosamines, which could lead to the development of new synthetic methodologies .

Mutagenicity Testing

Methylbutylnitrosamine is used in mutagenicity testing due to its ability to induce mutations in various organisms. This testing is crucial for understanding the mutagenic potential of chemicals and for assessing the risk they pose to living organisms. The compound’s effects on DNA and its mutagenic properties are of particular interest in genetic toxicology .

Mechanistic Studies of Carcinogenesis

In-depth mechanistic studies are conducted to elucidate the pathways through which Methylbutylnitrosamine induces cancer. This includes investigating the metabolic activation of the compound and its interaction with cellular components, leading to DNA damage and the initiation of tumorigenesis .

Development of Analytical Methods

Finally, Methylbutylnitrosamine is used in the development of analytical methods for detecting nitrosamines. This research is vital for monitoring and controlling the presence of nitrosamines in the environment, food, and pharmaceuticals. Techniques such as chromatography and mass spectrometry are refined to achieve sensitive and accurate detection .

Safety and Hazards

Nitrosamines, including Nitrosomethyl-N-butylamine, are known to be very toxic by inhalation . They pose a risk of ignition and their vapors may form explosive mixtures with air . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Nitrosamines have drawn increased attention in recent years after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance . Understanding the chemistry of Nitrosomethyl-N-butylamine will be key to addressing these challenges .

properties

IUPAC Name

N-butyl-N-methylnitrous amide
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InChI

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PKTSCJXWLVREKX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID20220960
Record name Nitrosomethyl-N-butylamine
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name N-Nitrosomethyl-N-butylamine
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Boiling Point

193.6 °C
Record name N-NITROSOMETHYL-N-BUTYLAMINE
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Flash Point

32.6 °C
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Vapor Density

1
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Vapor Pressure

0.21 [mmHg], 0.6 mmHg
Record name N-Nitrosomethyl-N-butylamine
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Product Name

Nitrosomethyl-N-butylamine

CAS RN

7068-83-9
Record name N-Methyl-N-nitroso-1-butanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Nitrosomethyl-N-butylamine is a potent carcinogen that exerts its effects through metabolic activation. [, , ] It undergoes enzymatic oxidation, primarily by cytochrome P450 enzymes, leading to the formation of reactive alkylating species. [] These reactive species can then bind to DNA, forming adducts, particularly at the O6 position of guanine. [, ] This DNA damage, if not repaired properly, can lead to mutations, ultimately contributing to the development of cancer. [, ] While several tissues are susceptible, Nitrosomethyl-N-butylamine displays a strong preference for inducing tumors in the esophagus of rats. [, , ]

A: * Molecular formula: C5H12N2O* Molecular weight: 116.16 g/mol* Spectroscopic data: Mass spectral data, particularly related to rearrangement ions, is available in the literature. [] This data helps in understanding the fragmentation patterns and structural characteristics of the molecule.

A: Yes, research has investigated the effects of deuterium substitution on the carcinogenicity of Nitrosomethyl-N-butylamine. [] When the compound was labeled with deuterium in the methyl group, it exhibited increased toxicity and carcinogenic potency compared to the unlabeled form. [] Conversely, labeling at the alpha position of the butyl group resulted in a decrease in carcinogenic potency. [] These findings suggest that the metabolic activation pathways involving the methyl group and the alpha-butyl position play crucial roles in the compound's carcinogenicity.

A: Comparative studies using various Nitrosomethyl-n-alkylamines, with chain lengths ranging from propyl (C-3) to octyl (C-8), have revealed a relationship between the alkyl chain length and carcinogenic potency in Syrian hamsters. [] The shorter chain nitrosamines, particularly Nitrosomethyl-n-propylamine and Nitrosomethyl-n-butylamine, demonstrated the highest potency, as evidenced by decreased survival rates in treated animals. [] As the alkyl chain length increased, a corresponding decrease in potency was observed. []

A: Animal studies, particularly in rats and Syrian hamsters, demonstrate that Nitrosomethyl-N-butylamine primarily targets the esophagus, inducing a high incidence of tumors, mainly carcinomas. [, , ] Other affected organs, although with varying incidences depending on the species and dose, include the upper gastrointestinal tract, lung, nasal mucosa, forestomach, and bladder. [, ]

A: While not directly found in food, researchers identified a new N-nitroso compound, N-1-methylacetonyl-N-3-methylbutylnitrosamine (MAMBNA), in cornbread inoculated with common fungi found in a high-risk area for esophageal cancer in China. [] This finding highlights the potential for nitrosamine formation in food products through fungal contamination, particularly in the presence of precursors and conditions favoring nitrosation.

A: Various analytical techniques are employed to identify and quantify Nitrosomethyl-N-butylamine, including gas-liquid chromatography (GLC) coupled with electron capture detection (ECD) or thermal energy analysis (TEA). [, , ] These methods offer high sensitivity and selectivity in detecting volatile nitrosamines in complex matrices like environmental samples and biological tissues.

A: Research has identified ethanol and disulfiram as modulators of nitrosamine metabolism. [] Ethanol effectively inhibits the bioactivation of both Nitrosomethyl-N-butylamine and its ethyl analogue, N-Nitrosoethyl-n-butylamine, in the nasal mucosa. [] Conversely, disulfiram administration induces a shift in DNA methylation patterns, leading to decreased methylation in the liver and increased methylation in the lung, esophagus, and nasal mucosa. [] These findings underscore the complexity of nitrosamine metabolism and the organ-specific variations in response to modulators.

A: SAR studies focusing on oxidized derivatives of Nitrosomethyl-N-butylamine, specifically N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) and N-Nitrosomethyl(3-oxobutyl)amine (M-3-OB), provide insights into the importance of the position of oxidized substituents relative to the N-nitroso group in pancreatic carcinogenesis. [] While both compounds induced tumors, M-2-OB exhibited a broader spectrum of neoplasms and a high incidence of pancreatic ductular-ductal adenocarcinomas, highlighting the significance of the 2-oxo group in pancreatic carcinogenicity. []

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